molecular formula C13H13N B1582755 3-Amino-4-methylbiphenyl CAS No. 80938-67-6

3-Amino-4-methylbiphenyl

Cat. No. B1582755
CAS RN: 80938-67-6
M. Wt: 183.25 g/mol
InChI Key: YLKSTPDTTKOSIL-UHFFFAOYSA-N
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Description

3-Amino-4-methylbiphenyl is a chemical compound used in laboratory chemicals . It is recommended not to use it for food, drug, pesticide, or biocidal product use . It is also a crucial building block of many drug candidates .


Synthesis Analysis

A continuous flow microreactor system was developed to synthesize 3-Amino-4-methylbiphenyl . By screening the acylating reagents and reaction conditions, 3-Amino-4-methylbiphenyl was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .


Molecular Structure Analysis

The molecular formula of 3-Amino-4-methylbiphenyl is C13H13N .


Chemical Reactions Analysis

The chemical compound ‘3-Amino-4-methylbiphenyl’ is a versatile material used in scientific research. It finds applications in various fields such as pharmaceuticals, organic synthesis, and material science.


Physical And Chemical Properties Analysis

3-Amino-4-methylbiphenyl is a cream to dark brown powder . It has a molecular weight of 183.25 .

Scientific Research Applications

Synthesis and Applications

  • Mechanochemical Synthesis: 3-Amino-4-methylbiphenyl derivatives are synthesized using an environmentally friendly, solvent-free grindstone method, demonstrating a simple, efficient, and rapid procedure (Pasha & Datta, 2014).
  • Electrochromatographic Separation: A study has shown the application of a covalent organic framework (COF) modified with 4-methylbiphenyl for the electrochromatographic separation of amino acids, offering high resolution and separation efficiency (Bao, Wang, Zhang, & Zhang, 2021).
  • Green Synthesis Approach: Another study highlights the solvent-free synthesis of 3-Amino-4-methylbiphenyl derivatives, emphasizing a green approach with excellent yields and mild reaction conditions (Rong, Han, Jiang, Shi, & Tu, 2008).

Chemical Analysis and Environmental Applications

  • Amperometric Detection: 3-Amino-4-methylbiphenyl has been studied for its amperometric detection in environmental samples, indicating its importance in environmental monitoring (Pecková, Jandová, Maixnerová, Swain, & Barek, 2009).
  • Ecotoxicological Evaluation: The compound's ecotoxicological effects have been evaluated using various model systems, underscoring its significance in environmental safety studies (Chen, Yu, Liu, Jiang, Jiang, Zhang, & Hua, 2004).

Advanced Material Development

  • Development of Fluorescent Sensors: The synthesis of 4-aminobiphenyl derivatives, such as optical chloride sensors, highlights their application in developing fluorescence-based sensors (Das, Mohar, & Bag, 2021).

Biological and Pharmaceutical Research

Safety And Hazards

3-Amino-4-methylbiphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is suspected of causing cancer . It is advised to obtain special instructions before use and not to handle it until all safety precautions have been read and understood .

properties

IUPAC Name

2-methyl-5-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKSTPDTTKOSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7036828
Record name 3-Amino-4-methylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7036828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-methylbiphenyl

CAS RN

80938-67-6
Record name 4-Methyl[1,1′-biphenyl]-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80938-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-3-amine, 4-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-methylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7036828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 80938-67-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
K El-Bayoumy, EJ LaVoie, L Tulley-Freiler… - Mutation Research …, 1981 - Elsevier
… typhimurium TA1538 than was 4-amin0biphenyl, whereas both 3-amino-4-methylbiphenyl and 3-aminobiphen.yl were inactive in this strain. 3-Amino-4-methylbiphenyl was mutagenic …
Number of citations: 36 www.sciencedirect.com
R Benigni, L Passerini, G Gallo, F Giorgi… - Environmental and …, 1998 - Wiley Online Library
In a previous article, we demonstrated that the structure–activity relationship model for the mutagenic potency of aromatic amines is different from that for discriminating between …
Number of citations: 47 onlinelibrary.wiley.com
R Benigni, C Bossa, T Netzeva… - Environmental and …, 2007 - Wiley Online Library
Because of its environmental and industrial importance, the aromatic amines are the single chemical class most studied for its ability to induce mutations and cancer. The large …
Number of citations: 91 onlinelibrary.wiley.com
AK Debnath, G Debnath… - Environmental and …, 1992 - Wiley Online Library
Quantitative structure‐activity relationships (QSAR) have been derived for the mutagenic activity of 88 aromatic and heteroaromatic amines acting on Salmonella typhimurium TA98 + …
Number of citations: 202 onlinelibrary.wiley.com
KT Chung, SC Chen, LD Claxton - Mutation Research/Reviews in Mutation …, 2006 - Elsevier
We have reviewed the mutagenicity of benzidine analogues (including benzidine-based dyes), with a primary emphasis on evaluating results of the Salmonella/microsome mutagenicity …
Number of citations: 63 www.sciencedirect.com
R Benigni, C Andreoli, A Giuliani - … and Molecular Mutagenesis, 1994 - Wiley Online Library
We studied the molecular determinants that discriminate between mutagenic and inactive compounds for: a) aromatic and heteroaromatic amines; b) nitroarenes. Mutagenic activity (…
Number of citations: 85 onlinelibrary.wiley.com
SC Basak, GD Grunwald - Chemosphere, 1995 - Elsevier
Five molecular similarity methods have been used to estimate mutagenicity of a set of 73 aromatic and heteroaromatic amines. Two of the similarity methods (AP, PC TI ) are based on …
Number of citations: 76 www.sciencedirect.com
J Rebek Jr, L Marshall, R Wolak, K Parris… - Journal of the …, 1985 - ACS Publications
The synthesis of new molecular systems in which carboxyl groups are directed at well-defined microenvironments is described. The structures are obtained by condensation of suitable …
Number of citations: 184 pubs.acs.org
SC Basak, KB Lodge, J Schubauer-Berigan - 1995 - conservancy.umn.edu
In a large number of cases, we have to assess the risk of chemicals and predict the toxic potential of molecules in the face of limited experimental data. Structural criteria and functional …
Number of citations: 0 conservancy.umn.edu
SC Basak, GJ Niemi, GE Host - 1995 - conservancy.umn.edu
The principal goal of the cooperative agreement was to develop new molecular similarity methods and apply them to the risk assessment of environmental chemicals. To this end, our …
Number of citations: 0 conservancy.umn.edu

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